molecular formula C12H15O5P B101320 3-diethoxyphosphoryl-3H-isobenzofuran-1-one CAS No. 17858-15-0

3-diethoxyphosphoryl-3H-isobenzofuran-1-one

Cat. No. B101320
CAS RN: 17858-15-0
M. Wt: 270.22 g/mol
InChI Key: WIXKRKWSXDVKIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isobenzofuran-1(3H)-ones has been studied . In one study, indane derivatives were oxidized to the corresponding isobenzofuran-1(3H)-one with molecular oxygen and isobenzofuran-1,3-dione with a mixture of molecular oxygen and H2O2 in subcritical water . This process was performed without a catalyst .


Molecular Structure Analysis

Isobenzofuran-1(3H)-one and its derivatives have been studied for their electronic structures as well as thermochemical and kinetic behavior . The importance of resonance and inductive effects, and also hydrogen bonding, has been underlined .


Chemical Reactions Analysis

Isobenzofuran-1(3H)-one and its derivatives have been shown to have considerable scavenging potential against radicals, with reaction rates close to the diffusion limit .

Mechanism of Action

While the specific mechanism of action for “3-diethoxyphosphoryl-3H-isobenzofuran-1-one” is not available, isobenzofuran-1(3H)-one and its derivatives have been studied for their radical scavenging activity .

Future Directions

The future directions for “3-diethoxyphosphoryl-3H-isobenzofuran-1-one” and similar compounds could involve further exploration of their potential as radical scavengers . Additionally, their synthesis could be optimized for economic and environmental considerations .

properties

IUPAC Name

3-diethoxyphosphoryl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15O5P/c1-3-15-18(14,16-4-2)12-10-8-6-5-7-9(10)11(13)17-12/h5-8,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXKRKWSXDVKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1C2=CC=CC=C2C(=O)O1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562539
Record name Diethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-diethoxyphosphoryl-3H-isobenzofuran-1-one

CAS RN

17858-15-0
Record name Diethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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